molecular formula C20H23ClN4O4 B4937662 N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide

N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide

Cat. No. B4937662
M. Wt: 418.9 g/mol
InChI Key: IUOQCIANQHJADN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the expression of certain oncogenes and induce apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to a decrease in the production of inflammatory cytokines. In addition, it has been found to modulate certain neurotransmitter systems, leading to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide has been found to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been shown to modulate certain neurotransmitter systems, leading to its potential use in treating neurological disorders. Additionally, it has been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide in lab experiments is that it has shown promising results in various studies related to cancer, inflammation, and neurological disorders. It is also relatively easy to synthesize and has been optimized for high yield and purity. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research related to N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, more studies are needed to determine its safety and efficacy in animal models and clinical trials. Finally, it may be worthwhile to investigate its potential use in combination with other drugs or therapies for enhanced therapeutic effects.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide involves the reaction between 3-chloroaniline and 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 3-(4-morpholinyl)propylamine to obtain the final product. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in cancer research, where it has been found to inhibit the growth and proliferation of various cancer cell lines. It has also shown anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, it has been investigated for its neuroprotective effects and has shown potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-chlorophenyl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O4/c21-16-3-1-4-17(14-16)23-20(26)15-5-6-18(19(13-15)25(27)28)22-7-2-8-24-9-11-29-12-10-24/h1,3-6,13-14,22H,2,7-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOQCIANQHJADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide

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